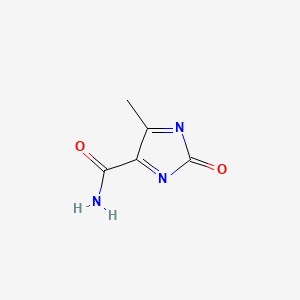
Promecarb-d3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Promecarb-d3 is synthesized through the deuteration of Promecarb. The process involves the substitution of hydrogen atoms with deuterium atoms in the methyl group of Promecarb. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-Isopropyl-5-methylphenyl carbamate.
Deuteration: The methyl group is subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources under specific reaction conditions.
Purification: The product is purified using chromatographic techniques to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Promecarb are treated with deuterium sources.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Promecarb-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted carbamates .
Scientific Research Applications
Promecarb-d3 is widely used in scientific research for:
Metabolic Studies: Its stable isotope labeling allows for detailed metabolic analysis and tracking of metabolic pathways.
Pharmacokinetics: It is used to study the pharmacokinetics of carbamate insecticides, including absorption, distribution, metabolism, and excretion.
Environmental Testing: this compound serves as a reference standard in environmental testing for pesticide residues.
Toxicology: It is employed in toxicological studies to understand the effects and mechanisms of carbamate toxicity
Mechanism of Action
Promecarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The molecular targets include acetylcholinesterase and related cholinergic pathways .
Comparison with Similar Compounds
Similar Compounds
Propoxur: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.
Pirimicarb: A carbamate insecticide used primarily for aphid control.
Carbaryl: A widely used carbamate insecticide with broad-spectrum activity.
Uniqueness
Promecarb-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other carbamate insecticides that do not have isotope labeling .
Properties
IUPAC Name |
(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPQAJKAFRNJB-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
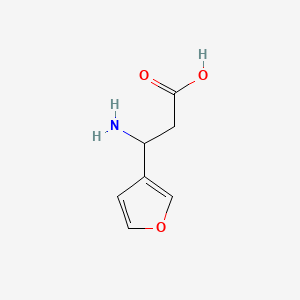
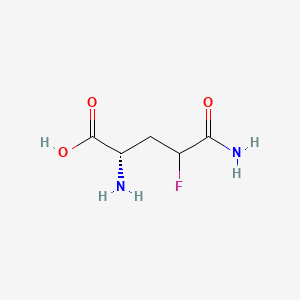
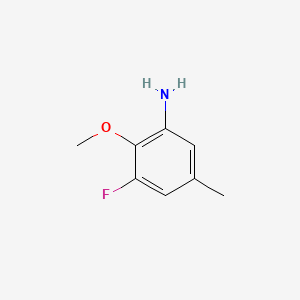


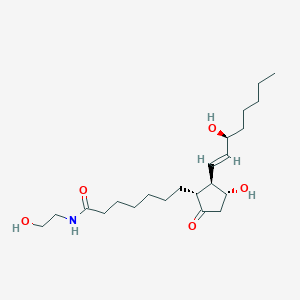

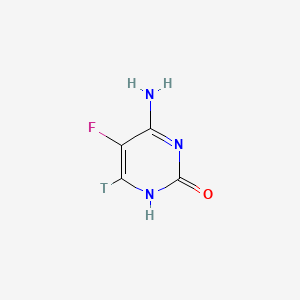

![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)
